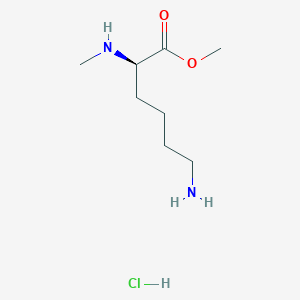

N-Me-D-Lys-OMe.HCl

説明

Chemical Name: Methyl (2S)-6-[(tert-butoxycarbonyl)amino]-2-(methylamino)hexanoate hydrochloride CAS Number: 2044710-91-8 Molecular Formula: C₁₃H₂₇ClN₂O₄ Molecular Weight: 310.82 g/mol Structure: Features a D-lysine backbone with an N-methyl group on the α-amino group, a tert-butoxycarbonyl (Boc) protecting group on the ε-amino group, and a methyl ester at the carboxyl terminus. The hydrochloride salt enhances solubility and stability. Applications: Primarily used as a high-purity intermediate in active pharmaceutical ingredient (API) synthesis, particularly in peptide-based therapeutics. Its Boc protection and D-configuration improve metabolic stability and resistance to enzymatic degradation .

特性

分子式 |

C8H19ClN2O2 |

|---|---|

分子量 |

210.70 g/mol |

IUPAC名 |

methyl (2R)-6-amino-2-(methylamino)hexanoate;hydrochloride |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-10-7(8(11)12-2)5-3-4-6-9;/h7,10H,3-6,9H2,1-2H3;1H/t7-;/m1./s1 |

InChIキー |

VOMBYPVECYNCTN-OGFXRTJISA-N |

異性体SMILES |

CN[C@H](CCCCN)C(=O)OC.Cl |

正規SMILES |

CNC(CCCCN)C(=O)OC.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-lysine methyl ester hydrochloride typically involves the protection of the amino group of lysine, followed by methylation and esterification. One common method includes the use of tert-butoxycarbonyl (Boc) as a protective group. The steps are as follows:

Protection: The amino group of lysine is protected using Boc anhydride to form Boc-Lysine.

Methylation: The protected lysine is then methylated using methyl iodide in the presence of a base such as sodium hydride.

Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid.

Deprotection: The Boc group is removed using trifluoroacetic acid, yielding N-Methyl-D-lysine methyl ester.

Hydrochloride Formation: The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of N-Methyl-D-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .

化学反応の分析

Types of Reactions

N-Methyl-D-lysine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methyl ester group can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Oxidation: Oxidized derivatives of N-Methyl-D-lysine.

Reduction: Reduced forms of the compound, such as primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

N-Methyl-D-lysine methyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .

作用機序

The mechanism of action of N-Methyl-D-lysine methyl ester hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with receptors and other proteins, modulating their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-Me-D-Lys-OMe.HCl and related lysine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Protecting Groups | Stereochemistry | Key Applications |

|---|---|---|---|---|---|---|

| N-Me-D-Lys-OMe.HCl | 2044710-91-8 | C₁₃H₂₇ClN₂O₄ | 310.82 | Boc (ε-amino) | D-isomer | API intermediates |

| H-Lys(Boc)-OMe.HCl | 2389-48-2 | C₁₂H₂₅ClN₂O₄ | 296.79 | Boc (ε-amino) | L-isomer | Peptide synthesis |

| H-D-Lys(Boc)-OMe·HCl | 66494-53-9 | C₁₂H₂₄N₂O₄·HCl | 296.8 | Boc (ε-amino) | D-isomer | Research applications |

| H-Lys(Z)-OMe.HCl | 27894-50-4 | C₁₅H₂₃ClN₂O₄ | 330.81 | Z (benzyloxycarbonyl, ε-amino) | L-isomer | Organic synthesis |

| L-Lys-OMe.2HCl | 26348-70-9 | C₇H₁₈Cl₂N₂O₂ | 237.14 | None | L-isomer | Biochemical research |

Key Differences and Implications

Protecting Groups

- Boc vs. Z Groups: Boc (tert-butoxycarbonyl): Labile under acidic conditions (e.g., trifluoroacetic acid), making it ideal for stepwise peptide synthesis. N-Me-D-Lys-OMe.HCl’s Boc group enhances solubility in organic solvents (e.g., dichloromethane) compared to unprotected lysine derivatives . Z (benzyloxycarbonyl): Requires harsher conditions (e.g., hydrogenolysis) for removal, limiting its use in sensitive syntheses. H-Lys(Z)-OMe.HCl’s higher molecular weight (330.81 vs. 310.82) may reduce bioavailability .

Stereochemistry

- D- vs. L-Isomers :

N-Methylation

- N-Me-D-Lys-OMe.HCl’s α-amino methyl group reduces hydrogen-bonding capacity, improving membrane permeability and metabolic stability. Non-methylated analogues like H-Lys(Boc)-OMe.HCl are more reactive but less stable in vivo .

Salt Form

- Mono-HCl vs. Dihydrochloride: N-Me-D-Lys-OMe.HCl’s single HCl molecule lowers hygroscopicity compared to dihydrochloride salts (e.g., L-Lys-OMe.2HCl), simplifying storage and handling .

生物活性

N-Methyl-D-Lysine methyl ester hydrochloride (N-Me-D-Lys-OMe.HCl) is a derivative of the amino acid lysine, notable for its significant biological activity and potential applications in drug development. This article explores the compound's biological properties, synthesis, and implications in therapeutic contexts, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula: C₇H₁₄ClN₂O₂

Molecular Weight: 194.65 g/mol

The compound features a methyl group attached to the nitrogen of the lysine side chain, enhancing its interaction with biological targets. The methyl ester functionality improves solubility and bioavailability, making it a valuable candidate in peptide-based therapeutics.

Biological Activity

Research highlights several key aspects of N-Me-D-Lys-OMe.HCl's biological activity:

- Enhanced Binding Affinity: The incorporation of N-methylated amino acids like N-Me-D-Lys into peptide sequences has been shown to improve binding affinity to specific receptors involved in various biological processes, including cancer pathways.

- Stability and Selectivity: The compound exhibits increased stability and selectivity against certain enzymes and receptors compared to its unmodified counterparts. This property is crucial for developing more effective therapeutic agents.

Comparative Analysis of Similar Compounds

The following table compares N-Me-D-Lys-OMe.HCl with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-Lysine | Methylated lysine without protective groups | Less stable than N-Me-D-Lys-OMe.HCl |

| D-Lysine | Unmodified D-isomer of lysine | Lacks methylation; used in natural peptide synthesis |

| N-Methyl-D-Lysine | Methylated D-lysine without protection | More hydrophilic than N-Me-D-Lys-OMe.HCl |

| L-Lysine | Natural L-isomer of lysine | Commonly found in proteins; not methylated |

N-Me-D-Lys-OMe.HCl has been implicated in various mechanisms, particularly as a competitive inhibitor in specific transport systems. For instance, studies have shown that this compound can inhibit the transport of N-acetylneuraminic acid (Neu5Ac) by human sialin with a Ki value significantly lower than the Km for Neu5Ac, indicating strong competitive inhibition .

Case Studies and Research Findings

-

Peptide Therapeutics Development:

A study demonstrated that peptides incorporating N-Me-D-Lys-OMe.HCl exhibited enhanced potency against cancer cell lines. The modification led to improved pharmacokinetic profiles, allowing for more effective targeting of cancer cells while minimizing off-target effects. -

Transport Inhibition Studies:

In another investigation, the compound was tested for its ability to inhibit Neu5Ac uptake in a whole-cell assay. Results indicated that N-Me-D-Lys-OMe.HCl effectively blocked transport mechanisms, supporting its potential use in modulating glycosylation processes in cells . -

Synthetic Applications:

The synthesis of N-Me-D-Lys-OMe.HCl involves several key steps that enhance its utility in synthetic chemistry. These include protecting group strategies that allow for selective modifications while maintaining the integrity of the lysine backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。